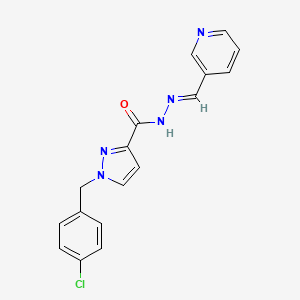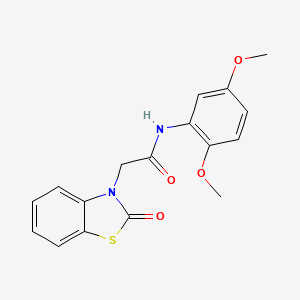![molecular formula C19H22N6O B5542857 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- "N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide" is a compound with a complex structure involving imidazole and pyrimidine rings. It's part of a class of compounds researched for various biological and chemical properties.
Synthesis Analysis
- The synthesis of related compounds involves multiple steps, including tosylation, treatment with acetamides, and the use of specific reagents like Horner−Emmons reagents for the incorporation of specific groups (Hamdouchi et al., 1999).
- Another approach includes the glucuronidation of the compound and subsequent synthesis steps to confirm the structures of metabolites (Araya et al., 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds includes imidazo and pyrimidine rings, which are crucial for their biological activity. The structural arrangement impacts their properties and potential applications (Dhanalakshmi et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research has highlighted the synthesis of novel compounds incorporating the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide and their subsequent evaluation for pharmacological activities. For instance, the synthesis of pyrimidine derivatives and their assessment for anti-inflammatory and analgesic activities have been documented, with some compounds exhibiting significant effects in in vivo models (Sondhi et al., 2005). Another study focused on the development of inhibitors for human rhinovirus, utilizing structurally related compounds for antiviral evaluation (Hamdouchi et al., 1999).
Targeting Neurodegenerative and Neuropsychiatric Diseases
In the realm of neurodegenerative and neuropsychiatric diseases, compounds based on the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide have been identified as potential therapeutic agents. A particular focus has been on phosphodiesterase 1 (PDE1) inhibitors, with a study identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Antineoplastic Activities
The compound's derivatives have been explored for their antineoplastic activities, particularly against various cancer cell lines. Research in this area includes the synthesis of benzimidazole condensed ring systems and their evaluation for antineoplastic activity, showcasing the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).
Antioxidant Properties
Additionally, the antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been studied, indicating the chemical's relevance in the development of compounds with significant radical scavenging activities (Kotaiah et al., 2012).
Modulation of Inflammatory Responses
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones and their evaluation as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity highlight the compound's utility in modulating inflammatory responses without adverse gastrointestinal effects (Auzzi et al., 1983).
Propiedades
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13(2)10-19(26)24-16-6-4-15(5-7-16)23-17-11-18(22-14(3)21-17)25-9-8-20-12-25/h4-9,11-13H,10H2,1-3H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRTWTRNFSGCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)


![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)